molecular formula C13H13NO2 B15354564 3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one

3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one

Cat. No.: B15354564
M. Wt: 215.25 g/mol
InChI Key: GDADVYMBCBNIDT-UHFFFAOYSA-N
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Description

3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one is a heterocyclic aromatic organic compound characterized by a pyridine ring substituted with a methoxy group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one typically involves the following steps:

  • Formation of the Pyridin-2(1H)-one Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives.

  • Substitution Reactions: The introduction of the methoxy and methyl groups can be performed using electrophilic substitution reactions. For example, the methoxy group can be introduced using methanol in the presence of a strong acid catalyst.

  • Phenyl Group Attachment: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the pyridine ring to form pyridine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions may use strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has shown potential in biological studies, including enzyme inhibition and receptor binding assays.

  • Medicine: It has been investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.

  • Industry: Its derivatives are used in the development of new materials and chemical processes.

Mechanism of Action

3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one is similar to other pyridine derivatives, such as 3-Methoxy-5-methylpyridine and 1-Phenyl-2(1H)-pyridinone. its unique combination of substituents provides distinct chemical and biological properties. For instance, the presence of the phenyl group enhances its binding affinity to certain receptors compared to simpler pyridine derivatives.

Comparison with Similar Compounds

  • 3-Methoxy-5-methylpyridine

  • 1-Phenyl-2(1H)-pyridinone

  • 3-Methyl-1-phenylpyridin-2(1H)-one

  • 2-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one

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Properties

IUPAC Name

3-methoxy-5-methyl-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-8-12(16-2)13(15)14(9-10)11-6-4-3-5-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDADVYMBCBNIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C(=C1)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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